4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one
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Overview
Description
4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one is a chemical compound known for its unique structure and properties. This compound is part of the isoquinolinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylisoquinolin-1(2H)-one with 3-(diethylamino)-2-hydroxypropyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoquinolinones .
Scientific Research Applications
4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one
- 1(2H)-Isoquinolinone, 4-[3-(diethylamino)-2-hydroxypropoxy]-
Uniqueness
Compared to other similar compounds, this compound is unique due to its specific substitution pattern and the presence of the diethylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62775-00-2 |
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Molecular Formula |
C17H24N2O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[3-(diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C17H24N2O3/c1-4-19(5-2)10-13(20)12-22-16-11-18(3)17(21)15-9-7-6-8-14(15)16/h6-9,11,13,20H,4-5,10,12H2,1-3H3 |
InChI Key |
JKEQVKDBMZSXNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COC1=CN(C(=O)C2=CC=CC=C21)C)O |
Origin of Product |
United States |
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